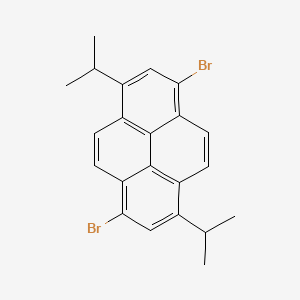

1,6-Dibromo-3,8-diisopropylpyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,6-dibromo-3,8-di(propan-2-yl)pyrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20Br2/c1-11(2)17-9-19(23)15-8-6-14-18(12(3)4)10-20(24)16-7-5-13(17)21(15)22(14)16/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVZVNMCMRPEND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3C(C)C)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Dibromo-3,8-diisopropylpyrene: Properties and Applications in Materials Science

For Researchers, Scientists, and Organic Electronics Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,6-Dibromo-3,8-diisopropylpyrene, a polycyclic aromatic hydrocarbon derivative that has garnered interest for its applications in organic electronics. This document summarizes its known characteristics and potential uses based on currently available data.

Core Physical and Chemical Properties

This compound is a substituted pyrene with the molecular formula C₂₂H₂₀Br₂.[1] Its core structure consists of a pyrene backbone functionalized with two bromo and two isopropyl groups. These substitutions significantly influence its electronic and physical properties.

A summary of its key physical and chemical data is presented in the table below. It is important to note that there are some discrepancies in the reported values for its appearance and melting point in commercial and aggregated sources.

| Property | Value | Citation(s) |

| Molecular Formula | C₂₂H₂₀Br₂ | [1] |

| Molecular Weight | 444.21 g/mol | [1] |

| CAS Number | 869340-02-3 | [2] |

| Appearance | Yellow crystalline solid OR White to Orange to Green powder to crystal | [2][3] |

| Melting Point | 183-185 °C OR Not available | [2][3] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., chloroform, benzene, toluene) | [3] |

| Purity (typical) | >98.0% (by GC) | [2] |

Synthesis and Reactivity

The primary synthetic route to this compound is through the bromination of a diisopropylpyrene precursor.[3] While detailed, step-by-step experimental protocols are not widely published in readily accessible literature, the general approach involves the reaction of the diisopropylpyrene with a brominating agent, such as a mixture of bromine and acetic acid, to achieve selective bromination at the 1 and 6 positions of the pyrene core.[3]

The reactivity of this compound is characteristic of brominated polycyclic aromatic hydrocarbons. The bromine atoms can serve as leaving groups in various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing for the further functionalization of the pyrene core. This chemical handle is crucial for the synthesis of more complex molecules for advanced materials applications.

The following diagram illustrates the general synthetic workflow for this compound and its potential for further chemical modification.

Caption: Synthetic workflow for this compound and subsequent functionalization.

Applications in Organic Electronics

The primary interest in this compound stems from its potential applications in organic electronics, specifically in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[3]

Organic Light-Emitting Diodes (OLEDs)

This compound exhibits promising photoluminescent properties, including a high photoluminescence quantum yield and a long excited-state lifetime.[3] These characteristics make it a candidate for use as a phosphorescent emitter in OLEDs.[3] The use of such materials can lead to significant improvements in device efficiency and operational lifetime.[3]

Organic Field-Effect Transistors (OFETs)

This compound has been shown to possess excellent charge-transport properties, which are essential for the active layer in OFETs.[3] Its incorporation as an active material in these devices has been reported to enhance device performance, leading to increased charge carrier mobility and improved stability.[3]

The logical relationship for its application in these devices is outlined in the diagram below.

Caption: Relationship between the properties of this compound and its applications.

Experimental Data (Summary)

Detailed experimental protocols and quantitative spectral data, such as NMR and mass spectrometry, for this compound are not extensively detailed in publicly available scientific literature. Commercial suppliers confirm the structure by NMR, but the spectral data itself is not provided. For researchers planning to work with this compound, it is recommended to perform thorough in-house characterization.

Conclusion

This compound is a valuable building block in the field of materials science, particularly for the development of organic electronic devices. Its favorable photoluminescent and charge-transport properties make it an attractive candidate for use in OLEDs and OFETs.[3] While general synthetic approaches are known, the lack of detailed, publicly available experimental protocols and characterization data necessitates further investigation by researchers utilizing this compound. Future work in this area would benefit from publications detailing its synthesis and full spectral characterization to facilitate its broader application in the scientific community.

References

An In-depth Technical Guide to the Molecular Structure of 1,6-Dibromo-3,8-diisopropylpyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dibromo-3,8-diisopropylpyrene is a substituted polycyclic aromatic hydrocarbon with emerging applications in materials science, particularly in the field of organic electronics. This technical guide provides a summary of its known molecular properties, a general synthesis protocol, and an overview of its potential applications. Due to the limited availability of public data, this document also highlights the gaps in the current understanding of this compound's detailed structural and spectroscopic characteristics.

Molecular Properties

This compound is a yellow crystalline solid.[1] It is generally insoluble in water but shows solubility in organic solvents such as chloroform, benzene, and toluene.[1] The compound exhibits high thermal stability, making it suitable for applications requiring high-temperature processing.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₀Br₂ | [2] |

| Molecular Weight | 444.21 g/mol | [2] |

| CAS Number | 869340-02-3 | [2] |

| Melting Point | 183-185 °C | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Purity | >98.0% (by GC) | [3][4] |

Synthesis

The synthesis of this compound is generally achieved through the electrophilic bromination of a pyrene precursor.[1]

General Experimental Protocol

The synthesis involves the bromination of pyrene using a mixture of bromine and acetic acid.[1] This method allows for the selective bromination at the 1, 3, 6, and 8 positions of the pyrene core, leading to the formation of the dibromo-diisopropyl derivative in high yield.[1]

The logical workflow for the synthesis is outlined in the diagram below.

Molecular Structure and Characterization

Detailed experimental data on the precise molecular structure and spectroscopic properties of this compound are not extensively reported in peer-reviewed literature. Commercial suppliers indicate that the nuclear magnetic resonance (NMR) data conforms to the expected structure, but the actual spectra are not publicly available.[3]

Quantitative Data Summary

| Data Type | Status |

| Crystallographic Data | Not Found in Literature |

| (Bond Lengths, Bond Angles) | |

| ¹H NMR Spectroscopy | Data not publicly available |

| (Chemical Shifts, Coupling Constants) | |

| ¹³C NMR Spectroscopy | Data not publicly available |

| (Chemical Shifts) | |

| Mass Spectrometry | Data not publicly available |

| (Fragmentation Pattern) |

Applications in Materials Science

This compound is recognized for its potential in the field of organic electronics due to its excellent photoluminescence and charge-transport properties.[1]

Organic Light-Emitting Diodes (OLEDs)

The compound's high photoluminescence quantum yield and long excited-state lifetime make it a promising candidate as a phosphorescent emitter in OLEDs.[1] Its use has been reported to enhance device efficiency and operational lifetime.[1]

Organic Field-Effect Transistors (OFETs)

The molecule has demonstrated good charge-transport properties, suggesting its utility as an active material in OFETs.[1] Reports indicate that its incorporation can lead to improvements in device mobility and stability.[1]

The relationship between the molecular properties and its applications is illustrated below.

Conclusion and Future Outlook

This compound is a promising material for advanced organic electronic devices. However, a comprehensive understanding of its molecular structure and properties is hampered by the lack of detailed, publicly available experimental data. Further research, including single-crystal X-ray diffraction, detailed NMR analysis, and computational modeling, is necessary to fully elucidate its structure-property relationships and to guide the rational design of next-generation materials.

References

In-Depth Technical Guide: Synthesis and Characterization of 1,6-Dibromo-3,8-diisopropylpyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,6-Dibromo-3,8-diisopropylpyrene, a key intermediate in the development of advanced organic electronic materials. This document details the synthetic pathway, experimental protocols, and key characterization data for this compound.

Compound Overview

This compound is a substituted polycyclic aromatic hydrocarbon. The introduction of isopropyl groups enhances solubility in organic solvents, while the bromo-substituents provide reactive sites for further functionalization, making it a versatile building block for larger, more complex molecular architectures. These characteristics are particularly valuable in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 869340-02-3 | TCI, Lab Pro Inc. |

| Molecular Formula | C₂₂H₂₀Br₂ | TCI, Lab Pro Inc. |

| Molecular Weight | 444.21 g/mol | TCI, Lab Pro Inc. |

| Appearance | White to orange/green or yellow crystalline solid | TCI,[1] |

| Purity | >98.0% (GC) | TCI, Lab Pro Inc. |

| Solubility | Soluble in organic solvents such as chloroform, benzene, and toluene; insoluble in water.[1] | |

| Melting Point | 183-185 °C | [1] |

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from pyrene. The first step involves the Friedel-Crafts alkylation of pyrene to introduce the isopropyl groups, followed by a selective bromination.

Caption: Synthetic route to this compound.

Experimental Protocols

Synthesis of 3,8-Diisopropylpyrene (Precursor)

This procedure is a representative example of a Friedel-Crafts alkylation of pyrene.

Workflow:

References

Spectroscopic and Synthetic Profile of 1,6-Dibromo-3,8-diisopropylpyrene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dibromo-3,8-diisopropylpyrene is a substituted polycyclic aromatic hydrocarbon (PAH) based on the pyrene core. The introduction of isopropyl and bromo functional groups at specific positions on the pyrene scaffold can significantly influence its electronic, optical, and solubility properties. This technical guide provides an overview of the available spectroscopic and synthetic information for this compound, intended to aid researchers in its further investigation and application.

While a complete, publicly available dataset of its spectroscopic characteristics is limited, this document compiles the foundational knowledge and outlines the general experimental approaches for its synthesis and characterization.

Molecular and Physical Properties

A summary of the fundamental properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₀Br₂ | [1][2] |

| Molecular Weight | 444.21 g/mol | [1][2] |

| CAS Number | 869340-02-3 | [1][2] |

| Physical State | Solid | [2] |

Synthesis and Purification

The synthesis of this compound typically involves the direct bromination of 3,8-diisopropylpyrene. A general synthetic protocol is described below.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,8-diisopropylpyrene

-

Bromine (Br₂)

-

A suitable solvent (e.g., a chlorinated solvent like dichloromethane or an inert solvent)

Procedure:

-

Dissolve 3,8-diisopropylpyrene in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to a reduced temperature (e.g., 0 °C) using an ice bath to control the reaction exothermicity.

-

Slowly add a solution of bromine in the same solvent to the stirred solution of the starting material. The addition should be dropwise to maintain control over the reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure completion.

-

Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to neutralize any unreacted bromine.

-

Perform an aqueous workup by separating the organic layer, washing it with brine, and drying it over an anhydrous salt (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification: The crude this compound is typically purified by column chromatography on silica gel, using a non-polar eluent system such as a mixture of hexane and dichloromethane. The purity of the collected fractions should be monitored by thin-layer chromatography (TLC). The final product is obtained after evaporation of the solvent from the pure fractions.

Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for this compound is not widely available in the public domain. However, based on the chemical structure, the expected spectroscopic characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the pyrene core protons and in the aliphatic region corresponding to the isopropyl group protons. The chemical shifts and coupling patterns will be influenced by the positions of the bromo and isopropyl substituents.

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the pyrene core and the aliphatic carbons of the isopropyl groups. The carbons attached to the bromine atoms will experience a characteristic shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the aliphatic isopropyl groups. A C-Br stretching vibration would be expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (444.21 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M, M+2, and M+4, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The diagram below illustrates the logical relationship for the spectroscopic characterization of the target compound.

Caption: Logical workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a summary of the available information on this compound. While detailed experimental spectroscopic data is not readily accessible, the provided synthetic protocol and expected analytical characteristics offer a valuable starting point for researchers. Further experimental investigation is necessary to fully elucidate and publish a comprehensive spectroscopic profile of this compound, which will be crucial for its potential applications in materials science and drug development.

References

Technical Guide: Unraveling the Crystal Structure of Novel Pyrene Derivatives

Focus: 1,6-Dibromo-3,8-diisopropylpyrene

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a detailed, publicly available single-crystal X-ray diffraction study for this compound (CAS No. 869340-02-3) has not been found in a comprehensive search of scientific literature and crystallographic databases. While the compound is known and commercially available as a crystalline solid, its specific crystal structure parameters have not been published.

This guide, therefore, provides a comprehensive, generalized experimental protocol for the synthesis, crystallization, and crystallographic analysis of this compound, based on established methodologies for similar pyrene derivatives. It is intended to serve as a roadmap for researchers aiming to elucidate its crystal structure.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative.[1] Such compounds are of significant interest in materials science, particularly for their potential applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] The physical properties of this compound, including its electronic behavior and performance in devices, are intrinsically linked to its solid-state packing, which is determined by its crystal structure. Understanding the precise three-dimensional arrangement of molecules in the crystal lattice is therefore crucial for rational design and optimization of new materials. The compound is described as a yellow crystalline solid, soluble in organic solvents like chloroform and benzene, with a melting point of 183-185°C.[1]

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound, followed by the growth of high-quality single crystals, and finally, the analysis of these crystals using X-ray diffraction.[2]

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from pyrene. The order of bromination and alkylation can be varied, but a common approach is as follows:

Step 1: Bromination of Pyrene The synthesis likely involves the bromination of pyrene.[1] A typical procedure would be:

-

Reactants: Pyrene, Bromine (Br₂), and a solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).

-

Procedure: Pyrene is dissolved in the chosen solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, protected from light. The flask is cooled in an ice bath. A solution of bromine in the same solvent is added dropwise over a period of 1-2 hours. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to days.

-

Work-up: The reaction is quenched by pouring it into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy excess bromine. The crude product is then extracted with an organic solvent, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure.

-

Purification: The resulting crude product, a mixture of brominated pyrenes, is purified by column chromatography on silica gel to isolate the 1,6-dibromopyrene isomer.

Step 2: Friedel-Crafts Alkylation The purified 1,6-dibromopyrene is then subjected to a Friedel-Crafts alkylation to introduce the isopropyl groups.

-

Reactants: 1,6-dibromopyrene, 2-bromopropane (isopropyl bromide), and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).

-

Procedure: 1,6-dibromopyrene is dissolved in an inert solvent (e.g., carbon disulfide or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). The Lewis acid catalyst is added portion-wise at a low temperature (e.g., 0°C). Isopropyl bromide is then added dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated.

-

Final Purification: The final product, this compound, is purified by recrystallization or column chromatography to yield a product with a purity of >98%.

Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step in a crystal structure determination.[2] For a compound like this compound, several methods can be employed:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., chloroform, benzene, or a mixture of solvents) at room temperature. The solution is placed in a vial, which is loosely capped or covered with a perforated film to allow for slow evaporation of the solvent. The vial is left undisturbed in a vibration-free environment.

-

Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed container that holds a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is poorly soluble. Crystals may form at the interface of the two solvents over time.

Single-Crystal X-ray Diffraction

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a diffractometer for X-ray analysis.[2]

-

Data Collection:

-

A single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.[3]

-

The crystal is exposed to a monochromatic X-ray beam. Modern diffractometers often use Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[4]

-

The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray beams) is recorded on a detector, such as a CCD or a CMOS sensor.[2]

-

A complete dataset, consisting of thousands of reflections, is collected by rotating the crystal through a specific angular range.[5]

-

-

Data Reduction and Structure Solution:

-

The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like absorption.[3]

-

The unit cell parameters and the space group of the crystal are determined from the geometry of the diffraction pattern.

-

The "phase problem" is solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map.[2]

-

-

Structure Refinement:

-

An initial atomic model is built into the electron density map.

-

This model is then refined using a least-squares method, which adjusts the atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data (Fₒ) and the data calculated from the model (Fₑ).[6]

-

The quality of the final structure is assessed using metrics like the R-factor, which should ideally be as low as possible.

-

Data Presentation

Should the crystal structure of this compound be determined, the quantitative data would be presented in a standardized crystallographic table. Below is a template of such a table with explanations of the key parameters.

| Parameter | Description |

| Empirical Formula | The chemical formula of the compound (e.g., C₂₂H₂₀Br₂). |

| Formula Weight | The molecular weight of the compound in g/mol . |

| Temperature | The temperature at which the data was collected, usually in Kelvin (K). |

| Wavelength | The wavelength of the X-rays used for the experiment, in angstroms (Å). |

| Crystal System | The crystal system to which the unit cell belongs (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c in Å) and the angles between them (α, β, γ in °). |

| Volume | The volume of the unit cell in ų. |

| Z | The number of molecules per unit cell. |

| Density (calculated) | The calculated density of the crystal in g/cm³. |

| Absorption Coefficient | A measure of how much the X-rays are absorbed by the crystal, in mm⁻¹. |

| F(000) | The total number of electrons in the unit cell. |

| Crystal Size | The approximate dimensions of the crystal used for data collection, in mm. |

| Theta Range for Data Collection | The range of diffraction angles over which the data was collected. |

| Reflections Collected | The total number of reflections measured. |

| Independent Reflections | The number of unique reflections after accounting for symmetry. |

| Completeness to Theta | The percentage of unique reflections that were measured up to a certain diffraction angle. |

| Refinement Method | The method used to refine the structure (e.g., Full-matrix least-squares on F²). |

| Data / Restraints / Parameters | The number of data points, restraints, and refined parameters in the final model. |

| Goodness-of-Fit on F² | A statistical measure of the quality of the refinement. |

| Final R indices [I>2sigma(I)] | R₁ and wR₂ values for the observed data, indicating the agreement between the model and the data. |

| R indices (all data) | R₁ and wR₂ values for all data. |

Mandatory Visualization

The following diagram illustrates the general workflow for the determination of the crystal structure of a novel organic compound like this compound.

References

An In-Depth Technical Guide to the Electrochemical Properties of 1,6-Dibromo-3,8-diisopropylpyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dibromo-3,8-diisopropylpyrene is a functionalized polycyclic aromatic hydrocarbon (PAH) with significant potential in the field of organic electronics. Its unique photophysical and electrochemical characteristics make it a promising candidate for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This technical guide provides a comprehensive overview of the available information on the synthesis, physical properties, and electrochemical behavior of this compound. Due to the limited availability of specific experimental electrochemical data for this compound in the current body of scientific literature, this guide also presents data from closely related pyrene derivatives to offer a comparative context. Furthermore, detailed, plausible experimental protocols for its synthesis and electrochemical analysis are provided based on established methodologies for similar compounds.

Introduction

Pyrene and its derivatives are a class of PAHs that have garnered considerable interest due to their excellent charge-transport and photoluminescent properties. The strategic functionalization of the pyrene core allows for the fine-tuning of its electronic characteristics, making it a versatile building block for advanced materials. The introduction of bromo- and isopropyl- substituents at specific positions, as in this compound, is anticipated to influence its molecular packing, solubility, and ultimately, its electrochemical behavior. Understanding these properties is crucial for the rational design of novel materials for applications in organic electronics and potentially in the development of new therapeutic agents.

Physicochemical Properties

This compound is a yellow crystalline solid. Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₂₀Br₂ |

| Molecular Weight | 444.21 g/mol |

| Melting Point | 183-185 °C |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in organic solvents such as chloroform, benzene, and toluene; insoluble in water. |

Synthesis

The synthesis of this compound typically involves the direct bromination of 3,8-diisopropylpyrene. The isopropyl groups direct the electrophilic substitution to the 1 and 6 positions of the pyrene core.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,8-diisopropylpyrene

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask protected from light, dissolve 3,8-diisopropylpyrene (1 equivalent) in dry DMF.

-

Slowly add N-Bromosuccinimide (2.2 equivalents) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

A Technical Guide to the Photophysical Properties of 1,6-Dibromo-3,8-diisopropylpyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dibromo-3,8-diisopropylpyrene is a substituted polycyclic aromatic hydrocarbon of interest for applications in organic electronics, particularly as a phosphorescent emitter in Organic Light Emitting Diodes (OLEDs) and as a material for Organic Field-Effect Transistors (OFETs). Its photophysical properties, such as a high photoluminescence quantum yield and a long excited-state lifetime, make it a promising candidate for these technologies. This technical guide provides a comprehensive overview of the known properties of this compound, including its synthesis, physical characteristics, and a discussion of its expected photophysical behavior based on related compounds. Detailed experimental protocols for its synthesis and photophysical characterization are also presented.

Introduction

Pyrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have been extensively studied for their unique electronic and photophysical properties. The introduction of substituents onto the pyrene core allows for the fine-tuning of these properties, making them suitable for a wide range of applications, from fluorescent probes to materials for organic electronics. This compound is a derivative that combines the effects of halogen and alkyl substitution. The bromine atoms can serve as handles for further functionalization via cross-coupling reactions and also promote intersystem crossing, potentially leading to phosphorescence. The bulky isopropyl groups can enhance solubility and influence molecular packing in the solid state, which is crucial for device performance. This guide aims to consolidate the available information on this specific compound and provide a practical resource for researchers.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. While specific experimental photophysical data for this compound are not widely reported in the literature, the table includes placeholders for these key parameters. Expected trends based on the properties of similar brominated and alkylated pyrene derivatives are discussed in the subsequent section.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₀Br₂ | |

| Molecular Weight | 444.21 g/mol | |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 183-185 °C | [1] |

| Solubility | Soluble in organic solvents | [1] |

| Absorption Maxima (λ_abs) | Not Reported | |

| Emission Maxima (λ_em) | Not Reported | |

| Molar Extinction Coefficient (ε) | Not Reported | |

| Photoluminescence Quantum Yield (Φ_PL) | Reported as high, but no specific value | [1] |

| Excited State Lifetime (τ) | Reported as long, but no specific value | [1] |

Synthesis and Characterization

The synthesis of this compound typically involves the direct bromination of 3,8-diisopropylpyrene. The direct dibromination of pyrene is known to produce a mixture of 1,6- and 1,8-dibromopyrene.[2][3] A general protocol for the synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,8-diisopropylpyrene

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

-

Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,8-diisopropylpyrene in a suitable anhydrous solvent (e.g., DMF) under an inert atmosphere.

-

Bromination: Slowly add a stoichiometric amount of the brominating agent (e.g., NBS or a solution of Br₂ in the same solvent) to the reaction mixture at room temperature. The reaction may be gently heated to facilitate completion.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution if Br₂ was used). Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass Spectrometry (MS)

-

Melting Point Analysis

Photophysical Properties and Discussion

-

Absorption and Emission: Pyrene derivatives typically exhibit strong absorption in the UV region. The introduction of substituents can cause a bathochromic (red) shift in the absorption and emission spectra. The bulky isopropyl groups are expected to have a minor electronic effect but can influence the molecular conformation and packing, which in turn affects the photophysical properties in the solid state. The bromine atoms, being electron-withdrawing, can also influence the electronic transitions.

-

Quantum Yield and Lifetime: The statement that this compound has a "high photoluminescence quantum yield" and a "long excited-state lifetime" suggests that it is an efficient emitter.[1] The presence of heavy bromine atoms can facilitate intersystem crossing from the singlet excited state to the triplet excited state. This can lead to phosphorescence, which is characterized by a longer lifetime compared to fluorescence. For OLED applications, efficient phosphorescence is highly desirable as it allows for the harvesting of both singlet and triplet excitons, leading to higher device efficiencies.[4]

Experimental Protocols for Photophysical Characterization

To obtain the quantitative photophysical data for this compound, a series of standard spectroscopic measurements are required.

UV-Visible Absorption and Photoluminescence Spectroscopy

Objective: To determine the absorption and emission maxima and the molar extinction coefficient.

Instrumentation:

-

UV-Visible Spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilute solutions of the compound in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane).

-

Record the absorption spectrum of each solution to determine the absorption maxima (λ_abs).

-

Using the Beer-Lambert law, plot absorbance versus concentration to determine the molar extinction coefficient (ε) at the absorption maxima.

-

Record the emission spectrum by exciting the sample at its absorption maximum. The wavelength of maximum emission intensity is the emission maximum (λ_em).

Photoluminescence Quantum Yield (Φ_PL) Measurement

Objective: To determine the efficiency of the light emission process.

Method: The relative method using a well-characterized standard is commonly employed.

Procedure:

-

Choose a quantum yield standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Prepare dilute solutions of both the standard and the sample with absorbances below 0.1 at the excitation wavelength to minimize reabsorption effects.

-

Measure the absorption and emission spectra of both the standard and the sample.

-

The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Excited State Lifetime (τ) Measurement

Objective: To determine the duration of the excited state.

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.

Procedure:

-

A pulsed light source (e.g., a laser diode or a flash lamp) excites the sample.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

A histogram of these time differences is constructed, which represents the decay of the fluorescence or phosphorescence.

-

The lifetime (τ) is determined by fitting the decay curve to an exponential function.

Applications in Drug Development and Research

While this compound is primarily investigated for its applications in materials science, substituted pyrenes, in general, have found utility in biomedical research. Their fluorescent properties make them suitable as probes for sensing and imaging. The bromo-substituents on this particular derivative could be leveraged for further chemical modifications, potentially allowing for its conjugation to biomolecules for targeted delivery or sensing applications. However, its direct application in drug development has not been reported.

Conclusion

This compound is a promising material for organic electronics due to its favorable photophysical characteristics. While detailed quantitative data on its luminescent properties are not yet widely available, this guide provides a framework for its synthesis and characterization based on established methods for related pyrene derivatives. Further research is needed to fully elucidate its photophysical properties and unlock its full potential in various applications. The experimental protocols and workflows presented herein offer a practical starting point for researchers interested in investigating this and similar functionalized pyrene compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bright red-emitting pyrene derivatives with a large Stokes shift for nucleus staining - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Solubility of 1,6-Dibromo-3,8-diisopropylpyrene in common organic solvents

An In-depth Technical Guide to the Solubility of 1,6-Dibromo-3,8-diisopropylpyrene in Common Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of advanced organic electronic materials. Due to the limited availability of specific quantitative solubility data for this compound, this document leverages available qualitative information and provides analogous quantitative data for the parent polycyclic aromatic hydrocarbon (PAH), pyrene, to offer a predictive solubility profile. Furthermore, this guide outlines a detailed experimental protocol for determining the precise solubility of this compound in various organic solvents, ensuring researchers can ascertain accurate measurements for their specific applications.

Introduction

This compound is a substituted pyrene derivative that serves as a critical building block in the development of novel organic semiconductors and light-emitting materials. Its chemical structure, featuring bulky isopropyl groups and reactive bromine atoms, imparts unique electronic and physical properties, making it a compound of significant interest in materials science. Qualitative assessments indicate that this compound is soluble in common organic solvents such as chloroform, benzene, and toluene, and is insoluble in water[1]. Understanding the precise solubility of this compound is paramount for its effective utilization in synthesis, purification, and device fabrication processes.

Solubility Data

Table 1: Quantitative Solubility Data for Pyrene in Common Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/L) | Molar Solubility (mol/L) |

| Benzene | 20-45 | Data not available in this format | See original literature for mole fraction |

| Toluene | Data not available | Data not available | Data not available |

| Chloroform | Data not available | Data not available | Data not available |

| Hexane | 20-45 | Data not available in this format | See original literature for mole fraction |

| Ethanol | 25 | ~3.5 | ~1.73 x 10⁻⁵ |

| Ethylbenzene | 20-45 | Data not available in this format | See original literature for mole fraction |

| Methylcyclohexane | 20-45 | Data not available in this format | See original literature for mole fraction |

Note: The solubility data for pyrene is often reported in mole fraction (x) in the literature. Researchers are encouraged to consult the primary sources for detailed information.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, the following gravimetric method is recommended. This protocol is adapted from established methods for determining the solubility of polycyclic aromatic hydrocarbons.

3.1. Materials

-

This compound (purity >98%)

-

Selected organic solvents (e.g., chloroform, toluene, benzene, tetrahydrofuran, dichloromethane) of analytical grade

-

Scintillation vials with screw caps

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

Glass syringes and filters (0.22 µm PTFE)

-

Drying oven or vacuum desiccator

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixtures for a minimum of 24 hours to ensure saturation. A longer equilibration time (e.g., 48-72 hours) may be necessary to reach equilibrium.

-

-

Separation of the Solid and Liquid Phases:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully transfer the vials to a centrifuge and spin at a moderate speed (e.g., 3000 rpm) for 15 minutes to further facilitate the separation of the solid.

-

-

Sample Collection and Analysis:

-

Immediately after centrifugation, carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a pre-warmed glass syringe to avoid precipitation.

-

Filter the collected supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed, clean vial.

-

Record the exact volume of the filtered solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the boiling point of the solvent until a constant weight is achieved.

-

Accurately weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight.

-

Determine the solubility in grams per liter (g/L) using the following formula: Solubility (g/L) = (Mass of solute (g)) / (Volume of solvent (L))

-

3.3. Data Reporting

The solubility should be reported in g/L or mol/L at the specified temperature. It is recommended to perform each measurement in triplicate to ensure accuracy and report the average value with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide has provided an overview of the solubility of this compound. While quantitative data for this specific compound remains to be published, the provided information on its parent compound, pyrene, offers a useful preliminary assessment. The detailed experimental protocol outlined herein provides a robust methodology for researchers to determine the precise solubility in various organic solvents, which is a critical parameter for the successful application of this compound in the field of organic electronics and materials science.

References

The Polymerization of 1,6-Dibromo-3,8-diisopropylpyrene: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1,6-Dibromo-3,8-diisopropylpyrene as a monomer for the synthesis of novel pyrene-based polymers. While direct polymerization data for this specific monomer is not extensively available in public literature, this document leverages analogous polymerization methodologies for similar dibromopyrene derivatives to provide a comprehensive overview of potential synthetic routes, expected polymer characteristics, and detailed experimental considerations. The information presented herein is intended to serve as a foundational resource for researchers venturing into the development of advanced materials with potential applications in organic electronics and drug delivery.

Introduction to Pyrene-Based Polymers

Pyrene, a polycyclic aromatic hydrocarbon, is a well-established building block in materials science due to its unique photophysical and electronic properties.[1] Polymers incorporating pyrene moieties into their backbone are of significant interest for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.[1] The introduction of bulky isopropyl groups at the 3 and 8 positions of the pyrene core, as in this compound, is anticipated to enhance the solubility and processability of the resulting polymers, a crucial factor for device fabrication. The bromo-substituents at the 1 and 6 positions provide reactive sites for various cross-coupling polymerization reactions.

Physicochemical Properties of the Monomer

A clear understanding of the monomer's properties is essential before proceeding with polymerization.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₀Br₂ | [Google Search] |

| Molecular Weight | 444.21 g/mol | [Google Search] |

| Appearance | White to orange to green powder/crystal | [Google Search] |

| Purity | >98.0% (GC) | [Google Search] |

| CAS Number | 869340-02-3 | [Google Search] |

Polymerization Methodologies

The primary methods for the polymerization of dibromoaromatic compounds are transition-metal-catalyzed cross-coupling reactions, most notably Suzuki and Yamamoto coupling.

Suzuki Coupling Polymerization

Suzuki coupling is a versatile method for the formation of C-C bonds and is widely employed in the synthesis of conjugated polymers.[2][3] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. In the context of this compound, this would involve either co-polymerization with a diboronic acid or ester comonomer or, following conversion to a pyrene diboronic ester, homopolymerization.

Hypothetical Reaction Scheme:

Caption: Suzuki co-polymerization of this compound.

Yamamoto Coupling Polymerization

Yamamoto coupling offers a direct method for the homopolymerization of dihaloaromatic compounds through a nickel-catalyzed reductive coupling. This method is advantageous for its simplicity, as it does not require the synthesis of an organometallic comonomer.

Hypothetical Reaction Scheme:

Caption: Yamamoto homopolymerization of this compound.

Experimental Protocols (Analogous)

The following protocols are based on established procedures for the polymerization of similar dibromopyrene derivatives and should be adapted and optimized for this compound.

Analogous Suzuki Coupling Protocol

This protocol is adapted from the synthesis of pyrene-based conjugated microporous polymers.[4]

Materials:

-

This compound

-

Aromatic diboronic acid or ester comonomer (e.g., 1,4-phenylenediboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Deionized water

Procedure:

-

In a Schlenk flask, dissolve this compound (1 mmol) and the aromatic diboronic acid comonomer (1 mmol) in a mixture of toluene (10 mL) and DMF (2 mL).

-

Add an aqueous solution of K₂CO₃ (2 M, 2 mL).

-

Degas the mixture by bubbling with argon for 30 minutes.

-

Add Pd(PPh₃)₄ (0.03 mmol) to the reaction mixture under an argon atmosphere.

-

Heat the mixture to 90 °C and stir for 48 hours under argon.

-

After cooling to room temperature, pour the mixture into methanol (100 mL).

-

Collect the precipitate by filtration and wash with deionized water and methanol.

-

Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform.

-

Dry the final polymer under vacuum at 60 °C.

Analogous Yamamoto Coupling Protocol

This protocol is based on general procedures for Yamamoto polymerization of aryl halides.[5][6]

Materials:

-

This compound

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

-

2,2'-Bipyridyl (bpy)

-

1,5-Cyclooctadiene (COD)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Toluene

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

In a glovebox, add Ni(COD)₂ (2.2 mmol), bpy (2.2 mmol), and COD (2.2 mmol) to a Schlenk flask.

-

Add anhydrous DMF (10 mL) and anhydrous toluene (10 mL) and stir the mixture at 80 °C until a deep-red solution is formed.

-

Add this compound (1 mmol) to the catalyst solution.

-

Stir the reaction mixture at 80 °C for 72 hours.

-

Cool the mixture to room temperature and pour it into a mixture of methanol (100 mL) and concentrated HCl (5 mL).

-

Stir for 2 hours, then collect the precipitate by filtration.

-

Wash the solid with methanol and dry under vacuum.

-

Purify the polymer by dissolving in a suitable solvent (e.g., chloroform) and precipitating into methanol.

Expected Polymer Characterization and Data

The resulting polymers should be characterized using a suite of analytical techniques to determine their structure, molecular weight, and properties.

| Analysis Technique | Expected Information | Analogous Data Range |

| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI) | Mn: 10-50 kDa, PDI: 1.5-3.0 |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of polymer structure, disappearance of monomer signals | Broadening of aromatic proton signals compared to monomer |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups, absence of C-Br stretching from monomer | Characteristic aromatic C-H and C=C stretching vibrations |

| UV-Vis Spectroscopy | Electronic absorption properties, estimation of optical bandgap | Absorption maxima in the range of 350-450 nm |

| Photoluminescence (PL) Spectroscopy | Emission properties, fluorescence quantum yield | Emission maxima in the blue-green region of the visible spectrum |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature | Decomposition temperatures > 300 °C |

Experimental Workflow Visualization

Caption: General workflow for the synthesis and characterization of pyrene-based polymers.

Conclusion

This compound presents a promising monomer for the development of novel, soluble, and processable pyrene-based conjugated polymers. By employing established cross-coupling methodologies such as Suzuki and Yamamoto polymerization, researchers can access a new class of materials with tunable electronic and photophysical properties. The analogous experimental protocols and characterization data provided in this guide offer a solid starting point for the synthesis and investigation of these advanced polymers, paving the way for their potential application in cutting-edge electronic and biomedical technologies. Further optimization of reaction conditions will be crucial to achieve polymers with desired molecular weights and performance characteristics.

References

- 1. chem.as.uky.edu [chem.as.uky.edu]

- 2. Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Frontiers | Metal-Free Pyrene-Based Conjugated Microporous Polymer Catalyst Bearing N- and S-Sites for Photoelectrochemical Oxygen Evolution Reaction [frontiersin.org]

- 5. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Ascendance of Pyrene: A Technical Guide to a Versatile Class of Organic Semiconductors

For researchers, scientists, and professionals in drug development, the quest for novel materials with tunable electronic and photophysical properties is relentless. Among the plethora of organic molecules, pyrene has emerged as a particularly promising building block for a new generation of organic semiconductors. Its inherent characteristics—a large, planar π-conjugated system, high charge carrier mobility, and excellent thermal and chemical stability—make it an ideal candidate for a wide range of organic electronic applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).

This technical guide provides a comprehensive literature review of pyrene-based organic semiconductors, summarizing key performance data, detailing experimental protocols, and illustrating fundamental concepts through diagrams. The aim is to equip researchers with a thorough understanding of the structure-property relationships that govern the performance of these materials and to facilitate the design of next-generation pyrene-based organic electronics.

Core Properties and Molecular Engineering of Pyrene

Pyrene is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings.[1][2] This extensive π-system is responsible for its remarkable electronic and photophysical properties.[3] The ability to chemically modify the pyrene core at various positions (1-, 2-, 4-, and 7-positions being the most common) allows for the fine-tuning of its molecular architecture and, consequently, its performance in devices.[3][4] Strategic substitution can influence molecular packing, energy levels (HOMO/LUMO), and charge transport characteristics.[3] For instance, introducing electron-donating or electron-accepting groups can modulate the material's charge-carrying capabilities, making it suitable for use as a hole-transporting material (HTM) or an electron-transporting material (ETM).[2]

The planar nature of the pyrene molecule promotes strong π-π stacking, which is crucial for efficient intermolecular charge transport.[1] This property is particularly advantageous in OFETs, where high charge carrier mobility is a primary requirement.[1] Furthermore, the inherent blue fluorescence of pyrene makes it an attractive chromophore for OLED applications.[2]

Performance of Pyrene-Based Organic Semiconductors in Electronic Devices

The versatility of pyrene as a functional unit has led to its successful integration into various organic electronic devices. The following tables summarize the performance of representative pyrene-based organic semiconductors in OFETs, OLEDs, and OPVs.

Organic Field-Effect Transistors (OFETs)

Pyrene's high charge carrier mobility has made it a compelling candidate for the active layer in OFETs.[1] Both p-type and ambipolar behavior have been observed in pyrene-based OFETs.[4]

| Compound/Material | Mobility (μ) [cm²/Vs] | On/Off Ratio | Device Architecture | Reference |

| 1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP) | 2.1 | 7.6 x 10⁶ | Thin-film transistor | [5][6] |

| Pyrene-based liquid crystal | High | High | Thin-film transistor | [5][6] |

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, pyrene derivatives have been utilized as emitters, hole-transporting materials (HTMs), and host materials.[7][8][9] Their performance is characterized by parameters such as external quantum efficiency (EQE), luminance, and color coordinates (CIE).

| Compound/Material | Role | Max. EQE (%) | Max. Luminance [cd/m²] | Emission Color | CIE (x, y) | Reference |

| 2,7-functionalized pyrene | Emitter | 3.1 | - | Deep Blue | (0.16, 0.024) | |

| Pyridine-appended pyrene (Py-Br) | HTM | 9 | 17,300 | - | - | [7] |

| Pyrene[4,5-d]imidazole-pyrene (PyPI-Py) | Emitter | 8.52 | 75,687 | Blue | - | [10] |

| Y-shaped pyrene-based AIE luminogen | Emitter | 7.27 | - | Blue | - | |

| Fluorinated pyrene-based semiconductor (L-F) | Emitter | - | 1759.8 | Green | - | [11][12][13] |

Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)

Pyrene-based materials have been employed as both donor and acceptor materials in OPVs and as efficient HTMs in PSCs, demonstrating their potential in energy conversion applications.[14][15][16]

| Device Type | Compound/Material | Role | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current (Jsc) [mA/cm²] | Fill Factor (FF) (%) | Reference |

| Perovskite Solar Cell | Pyrene-core arylamine (Py-C) | HTM | 12.4 | 0.886 | 20.2 | 69.4 | [15] |

| Perovskite Solar Cell | Fluorinated pyrene-based semiconductor (L-F) | HTM | 5.9 | 1.07 | - | - | [11][12][13] |

| Perovskite Solar Cell | Various pyrene-based HTMs | HTM | > 22 | - | - | - | [16] |

Experimental Protocols

The synthesis of pyrene-based organic semiconductors and the fabrication of corresponding devices involve multi-step procedures. Below are generalized experimental protocols for key processes cited in the literature.

Synthesis of Functionalized Pyrene Derivatives

The chemical modification of pyrene is a key step in tailoring its properties. Electrophilic substitution reactions are commonly employed, preferentially occurring at the 1, 3, 6, and 8-positions.[3][4] Metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used to introduce various functional groups and extend the π-conjugation.[4]

General Suzuki Coupling Protocol for 1-Substituted Pyrene:

-

Starting Materials: 1-Bromopyrene and a desired boronic acid derivative.

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄.

-

Base: An inorganic base, for instance, K₂CO₃ or Cs₂CO₃.

-

Solvent: A suitable solvent system, often a mixture of toluene and water.

-

Reaction Conditions: The mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) for several hours to days, depending on the specific reactants.

-

Purification: After the reaction is complete, the product is extracted and purified using techniques such as column chromatography and recrystallization to obtain the pure 1-substituted pyrene derivative.

Fabrication of Organic Electronic Devices

The fabrication of OLEDs, OFETs, and OPVs often involves the deposition of thin films of the organic semiconductor onto a substrate. Common techniques include vacuum thermal evaporation and solution processing (e.g., spin coating).

Generalized OLED Fabrication via Vacuum Deposition:

-

Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to improve the work function.

-

Layer Deposition: A series of organic and metallic layers are deposited sequentially in a high-vacuum chamber. A typical device structure might be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Metal Cathode (e.g., Al). The pyrene-based material can be used in the HTL or EML.

-

Encapsulation: To prevent degradation from moisture and oxygen, the fabricated device is encapsulated in a glove box.

Visualizing Key Concepts

Diagrams generated using Graphviz (DOT language) are provided below to illustrate fundamental relationships and workflows in the study of pyrene-based organic semiconductors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.as.uky.edu [chem.as.uky.edu]

- 5. High-mobility pyrene-based semiconductor for organic thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyrene based materials for exceptionally deep blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. graz.elsevierpure.com [graz.elsevierpure.com]

- 10. chinesechemsoc.org [chinesechemsoc.org]

- 11. trepo.tuni.fi [trepo.tuni.fi]

- 12. Fluorination of pyrene-based organic semiconductors enhances the performance of light emitting diodes and halide perovskite solar cells-光电查 [oe1.com]

- 13. UQ eSpace [espace.library.uq.edu.au]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pyrene-based hole transport materials for efficient perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,6-Dibromo-3,8-diisopropylpyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of 1,6-Dibromo-3,8-diisopropylpyrene, a key building block in the field of organic electronics. This document details the synthetic pathway, physical and chemical properties, and notable applications of this functionalized pyrene derivative. All quantitative data is presented in structured tables, and a detailed experimental protocol is provided. A diagrammatic representation of the synthetic workflow is also included to facilitate understanding.

Introduction

This compound (CAS No. 869340-02-3) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered significant interest for its unique electronic and photophysical properties.[1] The pyrene core, a well-known fluorophore, combined with the strategic placement of bromine and isopropyl functional groups, makes this molecule a versatile precursor for the synthesis of advanced materials. The bromine atoms at the 1 and 6 positions serve as reactive handles for cross-coupling reactions, enabling the construction of extended π-conjugated systems.[2] Concurrently, the isopropyl groups at the 3 and 8 positions enhance the compound's solubility in common organic solvents, which is a crucial attribute for the solution-based processing of organic electronic devices.[2]

This guide aims to consolidate the available scientific information on this compound, providing researchers and professionals with a detailed resource for their work in materials science and organic electronics.

History and Discovery

Physicochemical Properties

This compound exhibits a distinct set of physical and chemical properties that are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 869340-02-3 | [3][4] |

| Molecular Formula | C₂₂H₂₀Br₂ | [3][4] |

| Molecular Weight | 444.21 g/mol | [3] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 183-185 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform, benzene, and toluene. | [1] |

| Purity | Typically >98% (by GC) | [3] |

Synthesis

The synthesis of this compound is achieved through the electrophilic bromination of a diisopropylpyrene precursor. The general approach involves the direct bromination of the pyrene core, with the positions of bromination being directed by the existing alkyl substituents.

Synthetic Workflow

The synthesis can be visualized as a two-step process starting from pyrene: Friedel-Crafts alkylation followed by electrophilic bromination.

Detailed Experimental Protocol

Step 1: Synthesis of 3,8-Diisopropylpyrene (Precursor)

This step involves a Friedel-Crafts alkylation of pyrene. The exact conditions can vary, but typically involve reacting pyrene with an isopropyl halide (e.g., 2-bromopropane) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent.

Step 2: Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the precursor, 3,8-diisopropylpyrene, in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).[1]

-

Bromination: While stirring the solution under a nitrogen atmosphere at room temperature, add a solution of bromine in the same solvent dropwise from the dropping funnel. The molar ratio of bromine to the diisopropylpyrene is typically around 2.2:1 to favor dibromination.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically stirred for several hours to ensure completion.

-

Workup: Upon completion, the reaction mixture is quenched by pouring it into an aqueous solution of a reducing agent, such as sodium thiosulfate, to neutralize any excess bromine. The crude product is then extracted with an organic solvent like dichloromethane. The organic layers are combined, washed with water and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a yellow crystalline solid.[1]

Characterization Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons will appear as a set of signals in the downfield region (typically δ 7-9 ppm).- The isopropyl methine protons will appear as a septet.- The isopropyl methyl protons will appear as a doublet. |

| ¹³C NMR | - Aromatic carbons will show signals in the δ 120-150 ppm range.- Carbons attached to bromine will be shifted.- Isopropyl carbons will appear in the aliphatic region. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for two bromine atoms. |

| Elemental Analysis | The elemental composition should be consistent with the molecular formula C₂₂H₂₀Br₂. |

Applications in Research and Development

This compound is a valuable building block for the synthesis of more complex organic materials with applications in:

-

Organic Light-Emitting Diodes (OLEDs): The pyrene core is a highly fluorescent chromophore, and derivatives of this compound can be used as emissive materials or hosts in OLED devices.[1]

-

Organic Field-Effect Transistors (OFETs): The extended π-conjugation that can be achieved through reactions at the bromine positions allows for the development of materials with good charge-transport properties for use in OFETs.[1]

-

Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in the active layer of organic solar cells.

-

Molecular Sensors: The fluorescent properties of the pyrene core can be modulated by the attachment of specific recognition units, leading to the development of chemical sensors.

Logical Relationships in Application Development

The utility of this compound in organic electronics stems from a logical progression of its structural features to its functional properties.

Conclusion

This compound stands as a testament to the power of targeted organic synthesis in creating materials with tailored properties for advanced applications. Its combination of a robust fluorescent core, reactive handles for further functionalization, and solubilizing groups makes it a highly valuable compound in the toolkit of materials scientists and organic chemists. This technical guide has provided a consolidated resource on its synthesis, properties, and applications, which should serve as a valuable reference for researchers in the field.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,6-Dibromo-3,8-diisopropylpyrene

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, allowing for the synthesis of arylamines from aryl halides.[1][2] These arylamine moieties are prevalent in pharmaceuticals, natural products, and organic electronic materials.[3] This document provides a detailed protocol for the Buchwald-Hartwig amination of 1,6-dibromo-3,8-diisopropylpyrene, a key intermediate for the synthesis of novel organic semiconductors and fluorescent probes. While specific literature on the amination of this exact diisopropyl-substituted dibromopyrene is not prevalent, the following protocol is based on established methods for the amination of other aryl bromides and dibromopyrenes.[4][5][6]

Data Presentation: Representative Reaction Conditions

The successful Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For a sterically hindered and electron-rich substrate like this compound, a bulky and electron-rich phosphine ligand is often preferred to promote both oxidative addition and reductive elimination steps of the catalytic cycle.[1] The following table summarizes a proposed set of reaction conditions.

| Parameter | Recommended Conditions | Alternative Conditions | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) dipalladium(0)) | [Pd(allyl)Cl]₂ | Common and effective Pd(0) source that is readily activated. |

| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | t-BuXPhos, RuPhos[7] | A bulky biaryl phosphine ligand that promotes the coupling of a wide range of amines with aryl bromides.[3][8] |

| Base | NaOtBu (Sodium tert-butoxide) | Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations. |

| Solvent | Toluene | Dioxane, THF | Anhydrous, non-polar solvent that is effective for this type of coupling.[2][4] |

| Amine | Primary or Secondary Amine (e.g., Aniline, Morpholine) | Varies depending on the desired product. | The protocol is adaptable to a range of amines. |

| Temperature | 80-110 °C | Room Temperature to 140 °C[8] | Elevated temperatures are often required to drive the reaction to completion. |

| Reaction Time | 12-24 hours | Monitored by TLC or GC/MS | Reaction progress should be monitored to determine the optimal time. |

| Atmosphere | Inert (Nitrogen or Argon) | The palladium catalyst is sensitive to oxygen.[9] |

Experimental Protocol: Synthesis of 1,6-Diamino-3,8-diisopropylpyrene (Representative)

This protocol describes a general procedure for the double Buchwald-Hartwig amination of this compound with a generic primary amine. The stoichiometry is set for a complete disubstitution. For monosubstitution, the amount of amine should be reduced.

Materials:

-

This compound

-

Amine (e.g., Aniline)

-

Pd₂(dba)₃

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Solvents for workup and chromatography (e.g., dichloromethane, hexanes, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Reaction Vessel: In a glovebox or under a steady stream of inert gas, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Addition of Reagents: To the flask, add sodium tert-butoxide (2.2 equiv).

-